molecular formula C17H17F3N2O3S2 B11331784 1-(thiophene-2-sulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide

1-(thiophene-2-sulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide

Cat. No.: B11331784
M. Wt: 418.5 g/mol
InChI Key: VEJBKXCIQZNUBL-UHFFFAOYSA-N
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Description

1-(Thiophene-2-sulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(thiophene-2-sulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the introduction of the trifluoromethylphenyl group. Common synthetic routes include:

    Step 1: Formation of the piperidine ring through cyclization reactions.

    Step 2: Sulfonylation of the thiophene ring using sulfonyl chlorides under basic conditions.

    Step 3: Introduction of the trifluoromethylphenyl group via nucleophilic substitution or coupling reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(Thiophene-2-sulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Thiophene-2-sulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(thiophene-2-sulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong interactions with biological targets, potentially inhibiting enzymes or modulating receptor activity. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

1-(Thiophene-2-sulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide can be compared with other similar compounds, such as:

    Thiophene-2-sulfonyl derivatives: These compounds share the sulfonyl group and thiophene ring but may differ in other substituents.

    Trifluoromethylphenyl derivatives: These compounds contain the trifluoromethylphenyl group but may have different core structures.

    Piperidine derivatives: These compounds feature the piperidine ring but may have different substituents.

The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties not found in other compounds.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H17F3N2O3S2

Molecular Weight

418.5 g/mol

IUPAC Name

1-thiophen-2-ylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C17H17F3N2O3S2/c18-17(19,20)13-6-1-2-7-14(13)21-16(23)12-5-3-9-22(11-12)27(24,25)15-8-4-10-26-15/h1-2,4,6-8,10,12H,3,5,9,11H2,(H,21,23)

InChI Key

VEJBKXCIQZNUBL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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